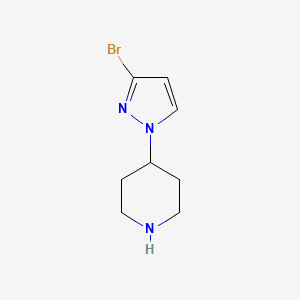
Hydroxytriclabendazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxytriclabendazole is a derivative of triclabendazole, a benzimidazole anthelmintic compound primarily used to treat parasitic infections such as fascioliasis and paragonimiasis. It is known for its efficacy against both immature and mature stages of liver flukes, making it a valuable tool in both human and veterinary medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxytriclabendazole can be synthesized through a multi-step process involving the chlorination of benzimidazole derivatives followed by the introduction of hydroxy groups. The reaction typically involves:
Chlorination: The starting material, a benzimidazole derivative, is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide under controlled conditions
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled chlorination and hydroxylation reactions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxytriclabendazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, triclabendazole.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Sulfoxide and Sulfone Derivatives: Formed through oxidation.
Triclabendazole: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution
Applications De Recherche Scientifique
Hydroxytriclabendazole has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the life cycle and biology of parasitic worms.
Medicine: Used in pharmacological research to develop new anthelmintic drugs and to study drug resistance mechanisms.
Industry: Applied in the development of veterinary pharmaceuticals and in the quality control of anthelmintic products .
Mécanisme D'action
Hydroxytriclabendazole exerts its effects by:
Absorption: It is absorbed by the outer body covering of the worms.
Reduction of Resting Membrane Potential: It causes a reduction in the resting membrane potential of the worms.
Inhibition of Tubulin Function: It inhibits tubulin function, preventing the polymerization of microtubules.
Inhibition of Protein and Enzyme Synthesis: It inhibits the synthesis of proteins and enzymes necessary for the survival of the worms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclabendazole: The parent compound, used for similar applications but without the hydroxy group.
Albendazole: Another benzimidazole anthelmintic used to treat a variety of parasitic infections.
Mebendazole: Similar to albendazole, used for treating parasitic worm infections
Uniqueness
Hydroxytriclabendazole is unique due to its enhanced efficacy against both immature and mature stages of liver flukes, which is not as pronounced in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H9Cl3N2O2S |
|---|---|
Poids moléculaire |
375.7 g/mol |
Nom IUPAC |
2,3-dichloro-4-[(6-chloro-2-methylsulfanyl-1H-benzimidazol-5-yl)oxy]phenol |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22-14-18-7-4-6(15)11(5-8(7)19-14)21-10-3-2-9(20)12(16)13(10)17/h2-5,20H,1H3,(H,18,19) |
Clé InChI |
BZZJMJZRUIZQFL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=C(C=C3)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)

![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
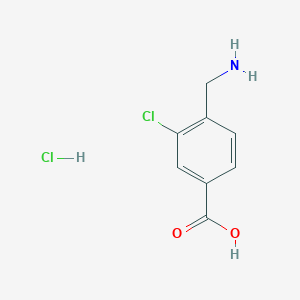

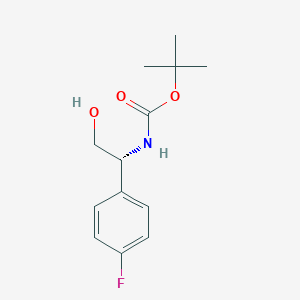
![[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
![3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451970.png)
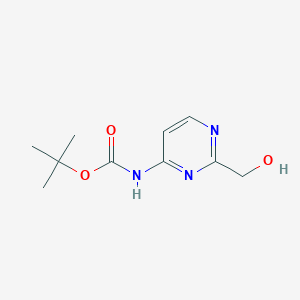
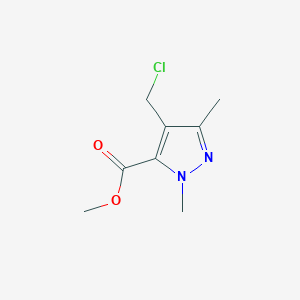
![5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13451981.png)
